molecular formula C22H27Br2N B12573230 3,6-Dibromo-9-decyl-9h-carbazole CAS No. 188032-43-1

3,6-Dibromo-9-decyl-9h-carbazole

Cat. No.: B12573230
CAS No.: 188032-43-1
M. Wt: 465.3 g/mol
InChI Key: BNIRQINVXNCQLS-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-decyl-9H-carbazole is a halogenated carbazole derivative featuring bromine atoms at the 3- and 6-positions of the carbazole core and a decyl chain (-C₁₀H₂₁) at the 9-position. Carbazoles are aromatic heterocycles with a wide range of applications in organic electronics, pharmaceuticals, and materials science due to their π-conjugated systems and tunable electronic properties . The bromine substituents enhance reactivity for cross-coupling reactions, while the decyl chain improves solubility in organic solvents, making the compound suitable for solution-processed devices like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) .

Properties

CAS No.

188032-43-1

Molecular Formula

C22H27Br2N

Molecular Weight

465.3 g/mol

IUPAC Name

3,6-dibromo-9-decylcarbazole

InChI

InChI=1S/C22H27Br2N/c1-2-3-4-5-6-7-8-9-14-25-21-12-10-17(23)15-19(21)20-16-18(24)11-13-22(20)25/h10-13,15-16H,2-9,14H2,1H3

InChI Key

BNIRQINVXNCQLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Bromination Techniques

The bromination step is critical and must be controlled to achieve selective dibromination without over-bromination or formation of monobromo intermediates.

Common bromination methods include:

  • Use of Dibromodimethylhydantoin (DBDMH):
    A mild brominating agent used at room temperature in absolute ethanol solvent. The reaction proceeds by adding DBDMH in batches to a solution of carbazole derivative, monitoring by HPLC until no monobromo product remains. This method avoids the use of elemental bromine, reducing toxicity and improving operational safety. The crude product is isolated by filtration and purified by hot ethanol reflux and recrystallization to yield high-purity 3,6-dibromo carbazole derivatives.

  • N-Bromosuccinimide (NBS) Method:
    NBS in solvents like N,N-dimethylformamide (DMF) at low temperatures (0–20 °C) for extended periods (up to 24 hours) is used for bromination of carbazole. The reaction mixture is then poured into water to precipitate the product, which is purified by recrystallization. This method is well-documented for 3,6-dibromocarbazole and can be adapted for alkylated carbazoles.

  • Elemental Bromine or Bromine Reagents:
    Traditional bromination with liquid bromine or bromine in the presence of catalysts is less favored due to harsh conditions, longer reaction times, and formation of multiple by-products.

Alkylation at the 9-Position

The decyl group is introduced typically by N-alkylation of carbazole prior to bromination:

  • N-Alkylation:
    Carbazole is reacted with decyl halides (e.g., decyl bromide) under basic conditions (e.g., potassium carbonate) in polar aprotic solvents to yield 9-decylcarbazole. This intermediate is then subjected to bromination as described above.

Detailed Synthetic Route Example

Step Reagents & Conditions Description Yield & Notes
1 Carbazole + Decyl bromide, K2CO3, DMF, reflux N-alkylation to form 9-decylcarbazole High yield, typically >80%
2 9-Decylcarbazole + Dibromodimethylhydantoin, absolute ethanol, room temp Selective bromination at 3,6-positions monitored by HPLC High purity product after recrystallization; reaction stops when monobromo species absent
3 Filtration, hot ethanol reflux, cooling Purification to white crystalline solid Purity >98% confirmed by HPLC

This method avoids elemental bromine, uses mild conditions, and is suitable for scale-up.

Comparative Analysis of Bromination Agents and Conditions

Brominating Agent Solvent Temperature Reaction Time Advantages Disadvantages
Dibromodimethylhydantoin (DBDMH) Absolute ethanol Room temperature Few hours Mild, safe, easy to control, high purity Requires monitoring by HPLC
N-Bromosuccinimide (NBS) DMF 0–20 °C 24 hours Good selectivity, well-studied Longer reaction time, requires low temp control
Elemental Bromine Various (e.g., chloroform) Variable Variable Strong brominating power Toxic, harsh conditions, by-products

Research Findings and Purity Assessment

  • Purity: The DBDMH method yields 3,6-dibromo carbazole derivatives with purity exceeding 98% after recrystallization, confirmed by HPLC and GC analysis.
  • Yield: Typical yields range from 45% to 70% depending on the method and scale.
  • Operational Benefits: The DBDMH method is advantageous for industrial production due to mild conditions, reduced hazardous waste, and simplified purification.
  • Structural Confirmation: Characterization by NMR, melting point, and elemental analysis confirms the dibromination at 3,6-positions and successful N-alkylation.

Summary Table of Preparation Methods for 3,6-Dibromo-9-decyl-9H-carbazole

Preparation Step Method Key Reagents Conditions Outcome Reference
N-Alkylation Base-mediated alkylation Decyl bromide, K2CO3, DMF Reflux 9-Decylcarbazole
Bromination DBDMH in ethanol Dibromodimethylhydantoin Room temp, batch addition High purity dibromo product
Bromination NBS in DMF N-Bromosuccinimide 0–20 °C, 24 h Dibromo product, moderate yield
Purification Recrystallization Hot ethanol reflux Cooling and filtration White crystalline solid

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-9-decyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Chemical Information:

  • CAS Number: 173063-52-0
  • Molecular Formula: C₁₈H₁₉Br₂N
  • Molecular Weight: 437.22 g/mol

The compound features two bromine atoms at the 3 and 6 positions of the carbazole structure, which enhances its reactivity in various chemical reactions, including Suzuki coupling and polymerization processes .

Applications in Organic Electronics

1. Organic Photovoltaics:
3,6-Dibromo-9-decyl-9H-carbazole is utilized as a building block in organic photovoltaic cells. Its ability to form copolymers with other carbazole derivatives leads to materials with desirable electronic properties. For instance, copolymers synthesized from this compound exhibit wide band gaps (around 3.2 eV) and narrow emission bands, making them suitable for applications in solar energy conversion .

2. Organic Light Emitting Diodes (OLEDs):
The compound serves as a hole transport material in OLEDs due to its efficient charge transport properties. The incorporation of brominated carbazoles into polymer matrices enhances the luminescent efficiency and stability of OLED devices .

3. Semiconductor Materials:
As a semiconductor material, 3,6-dibromo-9-decyl-9H-carbazole is explored for its role in thin-film transistors (TFTs). Its high charge mobility and stability under operational conditions make it an attractive candidate for electronic applications .

Pharmaceutical Applications

1. Anticancer Activity:
Research has shown that derivatives of 3,6-dibromo-9-decyl-9H-carbazole exhibit significant anticancer properties. In vitro studies demonstrated that certain derivatives inhibit the migration of metastatic breast cancer cells (MDA-MB-231), suggesting potential for development as anti-metastatic agents .

2. Neuroprotective Effects:
The compound has also been evaluated for neuroprotective activity. Some studies indicate that specific structural modifications can enhance its efficacy in protecting neuronal cells from oxidative stress and apoptosis .

3. Antimicrobial Properties:
Carbazole derivatives have been reported to possess antimicrobial activities against various pathogens, indicating potential uses in developing new antibiotics or antifungal agents .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various N-alkyl-3,6-dibromocarbazole derivatives showed promising results in terms of biological activity against cancer cell lines. The synthesis involved straightforward methods such as N-alkylation reactions followed by characterization using NMR spectroscopy to confirm the structure .

Case Study 2: Application in OLEDs

In another research project, copolymers made from 3,6-dibromo-9-decyl-9H-carbazole were integrated into OLED devices. The resulting devices demonstrated enhanced brightness and efficiency compared to those using traditional materials, showcasing the compound's utility in advanced electronic applications .

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-decyl-9H-carbazole is primarily related to its electronic properties. The bromine atoms and the decyl group influence the electron distribution within the carbazole core, affecting its reactivity and interaction with other molecules. In biological systems, it may interact with cellular components, influencing pathways related to neuroprotection and neurogenesis .

Comparison with Similar Compounds

Substituent Effects on Physical and Electronic Properties

The 9-position substitution and bromine patterning significantly influence the properties of carbazole derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituent at 9-position Bromine Positions Molecular Weight Key Properties/Applications Reference ID
3,6-Dibromo-9-decyl-9H-carbazole Decyl (-C₁₀H₂₁) 3,6 483.25 g/mol High solubility, OLED intermediate
3,6-Dibromo-9-hexyl-9H-carbazole Hexyl (-C₆H₁₃) 3,6 423.12 g/mol Charge transport in OFETs
2,7-Dibromo-9-octyl-9H-carbazole Octyl (-C₈H₁₇) 2,7 441.18 g/mol Lower solubility, rigid π-stacking
3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole 4-Chlorobenzyl 3,6 437.53 g/mol Crystalline packing, optoelectronics
3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole 4-(2-Ethylhexyloxy)phenyl 3,6 529.32 g/mol Enhanced thermal stability, OLEDs

Key Observations :

  • Solubility: Longer alkyl chains (e.g., decyl, octyl) improve solubility in nonpolar solvents compared to aryl or short-chain analogs .
  • Electronic Properties : 3,6-Dibromo substitution enables efficient charge transport due to symmetric electron-withdrawing effects, whereas 2,7-dibromo analogs exhibit anisotropic π-π interactions .
  • Crystallinity : Aryl substituents (e.g., 4-chlorobenzyl) promote tight packing via halogen bonding, critical for crystalline semiconductor applications .

Cross-Coupling Reactivity :

  • 3,6-Dibromo derivatives are more reactive in Suzuki-Miyaura couplings than 2,7-dibromo isomers due to steric and electronic factors. For instance, 6-bromo-1,4-dimethyl-9H-carbazole failed to couple with arylboronic acids under standard conditions, while 3,6-dibromo analogs succeeded .

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